REACTION_SMILES
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[CH3:23][CH2:24][OH:25].[Cl:1][c:2]1[c:3]([CH:4]=[CH:5][c:6]2[o:7][c:8]([CH3:16])[c:9]([C:11](=[O:12])[O:13][CH2:14][CH3:15])[n:10]2)[cH:17][cH:18][cH:19][cH:20]1.[Na+:22].[OH-:21]>>[Cl:1][c:2]1[c:3]([CH:4]=[CH:5][c:6]2[o:7][c:8]([CH3:16])[c:9]([C:11](=[O:12])[OH:13])[n:10]2)[cH:17][cH:18][cH:19][cH:20]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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CCOC(=O)c1nc(C=Cc2ccccc2Cl)oc1C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1nc(C=Cc2ccccc2Cl)oc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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Cc1oc(C=Cc2ccccc2Cl)nc1C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |